tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKRKFPKUAHGF-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. THF is preferred for its ability to dissolve both organic reagents and aqueous bases, as demonstrated in the benzyl chloroformate coupling step. Conversely, methanol proves optimal for Boc protection due to its polarity and compatibility with tert-butyl dicarbonate.
Base selection is equally critical. Sodium hydroxide (1M aqueous solution) is used in biphasic systems to deprotonate the piperazine nitrogen, enhancing nucleophilicity for carbamate formation. Triethylamine, employed in Boc protection, effectively scavenges HCl without forming precipitates that could hinder reaction progress.
Temperature and Atmosphere Control
Exothermic reactions, such as the addition of benzyl chloroformate, require strict temperature control (0–10°C) to prevent racemization. Inert atmospheres (e.g., nitrogen or argon) are essential for oxygen-sensitive steps, particularly when working with metal catalysts or reducing agents.
Comparative Analysis of Synthetic Protocols
Key observations:
-
The Boc protection method offers moderate yields but high reproducibility.
-
Benzyl carbamate formation achieves the highest yield (87%) due to optimized stoichiometry and temperature control.
-
Alkylation reactions at elevated temperatures (65°C) maintain stereochemical integrity, critical for pharmaceutical applications.
Stereochemical Considerations
Chiral Auxiliaries and Resolving Agents
The (2S,5R) configuration is preserved using chiral starting materials, such as ((2R,5R)-5-methyl-piperazin-2-yl)-methanol hydrochloride. Recrystallization from ethanol/heptane mixtures enhances enantiomeric excess (ee >99%) by exploiting differential solubility of diastereomers.
Epimerization Risks During Workup
Neutralization steps post-reaction require careful pH monitoring. For instance, adjusting to pH 9 with HCl during workup prevents acid-catalyzed epimerization at the stereogenic centers.
Scale-Up and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that Boc protection can be adapted to continuous flow reactors, reducing reaction time from 20 hours to 2 hours while maintaining 74% yield. This approach minimizes thermal degradation and improves mixing efficiency.
Green Chemistry Metrics
Solvent recovery systems for THF and methanol achieve >90% reuse rates, reducing the environmental impact. Catalytic methods using immobilized lipases for carbamate formation are under investigation but currently yield <50%.
Analytical Characterization
NMR Spectroscopic Data
Key ¹H NMR signals (CD₃OD, 400 MHz):
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form various reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product formed is the corresponding carboxylic acid.
Reduction: The major products are various reduced derivatives of the piperazine ring.
Substitution: The major products are substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.
Case Study : A study published in Molecules highlighted the synthesis of related piperazine derivatives that exhibited promising anti-cancer activities. The hydroxymethyl group in this compound is particularly noted for enhancing solubility and bioavailability, which are critical factors in drug design .
Synthesis of Pharmaceuticals
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperazine core is commonly found in numerous drugs, particularly those targeting the central nervous system.
Data Table: Synthesis Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Compound A | Alkylation | 85% | |
| Compound B | Acylation | 90% | |
| Compound C | Cyclization | 75% |
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for creating complex molecules.
Example Reaction : The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced with other functional groups to generate diverse derivatives. This property has been exploited to develop new materials and compounds with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with target molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Stereochemical Variants
tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 1403898-64-5) :
- This diastereomer (2R,5R) differs in stereochemistry at the 2-position. It is synthesized via a similar route but with distinct reaction conditions (0–10°C, THF/NaOH) and achieves an 87% yield with benzyl chloroformate .
- Key Difference : Stereochemistry impacts reactivity in downstream coupling reactions. The (2R,5R) configuration may alter binding affinity in biological targets compared to the (2S,5R) isomer.
(2R,5S)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375423-99-5) :
Substituent-Modified Analogs
- Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Replaces the tert-butyl group with a benzyl carbamate. Application: Used in peptide coupling reactions where tert-butyl deprotection is undesirable.
tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate :
Functional Group Additions
tert-butyl (S)-4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)-2-methylpiperazine-1-carboxylate (14f) :
tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate :
- Features two hydroxymethyl groups, enabling cyclization to form macrocycles. Used in hepatitis C virus RNA inhibitor synthesis .
Biological Activity
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H23N2O3
- Molecular Weight : 229.32 g/mol
- CAS Number : 1009377-06-3
- Purity : ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been noted for its ability to modulate pathways related to drug resistance and cancer therapy.
Key Mechanisms:
- Inhibition of Efflux Pumps : The compound has shown potential in reversing multidrug resistance (MDR) by inhibiting efflux pumps that expel therapeutic agents from cancer cells .
- Kinase Inhibition : Studies indicate that it may interact with kinases involved in cell cycle regulation, particularly CDK4/6, which are critical in the proliferation of cancer cells .
- Neuroprotective Effects : Preliminary research suggests that it may have protective effects against neurodegenerative conditions by reducing oxidative stress and inflammatory markers in neuronal cells .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
1. Anti-Cancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against breast and lung cancer cell lines.
- Mechanism : It induced apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
2. Neuroprotective Studies
Research focused on its neuroprotective properties highlighted:
- Reduction in Cytokine Production : It was found to lower levels of TNF-α and IL-6 in astrocytes exposed to amyloid-beta, suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .
3. Pharmacokinetics and Toxicology
Pharmacokinetic studies indicated:
- Absorption and Distribution : The compound showed favorable absorption characteristics with a moderate half-life.
- Safety Profile : Toxicological assessments revealed low toxicity at therapeutic doses, although further studies are warranted to confirm long-term safety .
Data Table: Summary of Biological Activities
Case Study 1: Cancer Treatment
In a clinical trial involving patients with resistant breast cancer, this compound was administered alongside standard chemotherapy. Results showed a significant increase in treatment efficacy compared to chemotherapy alone, with improved patient outcomes noted.
Case Study 2: Neurodegenerative Disease
A preclinical model using mice demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step processes involving piperazine ring functionalization. A common approach includes coupling tert-butyl piperazine derivatives with hydroxymethyl-containing intermediates under optimized conditions. For example, NaBH₄-mediated reduction of ketone intermediates in THF at controlled temperatures (0–110°C) achieves stereochemical control .
- Data : Reaction yields vary with solvent choice (e.g., 1,4-dioxane vs. THF) and catalysts (e.g., K₂CO₃ vs. Pd/C). Yields range from 27% to 95%, depending on purification methods like silica gel chromatography or recrystallization .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Silica gel chromatography (hexane:ethyl acetate gradients) is standard for isolating the product from byproducts. Recrystallization using DCM/hexane mixtures improves purity (>99% by HPLC) .
- Critical Step : Post-reaction workup (e.g., filtration to remove catalysts like Pd/C) and solvent evaporation under reduced pressure are essential to minimize impurities .
Q. How is the compound’s structure validated post-synthesis?
- Analytical Tools :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic peaks for tert-butyl (δ ~1.4 ppm) and hydroxymethyl groups (δ ~3.5–4.0 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 6.1925 Å, β = 93.513°) provide absolute configuration validation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what methods resolve racemization challenges?
- Stereoselective Strategies : Use of chiral auxiliaries (e.g., tert-butyl carbamate groups) and low-temperature reactions (−78°C) to prevent epimerization. Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) .
- Case Study : NaBH₄ reduction in THF selectively reduces ketones to (R)-configured alcohols without racemizing adjacent stereocenters .
Q. What computational tools aid in modeling the compound’s interactions with biological targets (e.g., HCV NS5A)?
- Software : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to viral proteins. Key interactions include hydrogen bonding with NS5A’s Glu-30 and hydrophobic contacts with Leu-31 .
- Validation : Correlation between in silico binding scores (ΔG < −8 kcal/mol) and in vitro IC₅₀ values (<1 µM) confirms predictive accuracy .
Q. How are crystallographic data discrepancies (e.g., twinning, disorder) resolved for this compound?
- Tools : SHELX suite (SHELXL for refinement, SHELXE for phasing) addresses twinning by refining twin laws (e.g., BASF parameter < 0.3). WinGX/ORTEP visualizes anisotropic displacement ellipsoids to model disorder .
- Example : A β = 93.513° angle in monoclinic crystals required iterative refinement to resolve overlapping electron density peaks .
Q. What strategies mitigate low yields in scale-up synthesis?
- Optimization :
- Catalyst Screening : Pd/C (10% w/w) under H₂ atmosphere improves hydrogenation efficiency at scale .
- Solvent Selection : Replacing 1,4-dioxane with EtOAc reduces side reactions (e.g., tert-butyl group cleavage) .
Q. How does the compound’s hydroxymethyl group influence its pharmacokinetic properties?
- In Vitro Studies : LogP measurements (1.2 ± 0.1) indicate moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance.
- Metabolism : CYP3A4-mediated oxidation of the hydroxymethyl group generates carboxylic acid metabolites, detected via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
